

Independent Verification of Manassantin B's Antiviral Effects: A Comparative Guide

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Compound of Interest

Compound Name: *Manassantin B*

Cat. No.: *B2886312*

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This guide provides an objective comparison of the antiviral effects of **Manassantin B** against several key viral pathogens, alongside alternative antiviral agents. The information presented is supported by experimental data from independent studies, with a focus on quantitative comparisons and detailed methodologies to aid in research and development.

Antiviral Activity: A Quantitative Comparison

Manassantin B, a lignan isolated from *Saururus chinensis*, has demonstrated notable antiviral activity against several members of the Picornaviridae family, particularly Coxsackievirus B3 (CVB3), and against the Epstein-Barr virus (EBV), a member of the Herpesviridae family. The following table summarizes the in vitro efficacy of **Manassantin B** and compares it with other antiviral compounds targeting similar viruses.

Compound	Virus	Assay Type	Efficacy (IC50/EC50)	Cell Line	Reference
Manassantin B	Coxsackievirus B1	CPE	0.88 µg/mL (2.13 µM)	Vero	[1]
Coxsackievirus B2	CPE	1.12 µg/mL (2.71 µM)	Vero	[1]	
Coxsackievirus B3	CPE	8.20 µg/mL (19.86 µM)	Vero	[1]	
Coxsackievirus B4	CPE	1.04 µg/mL (2.52 µM)	Vero	[1]	
Coxsackievirus B5	CPE	1.23 µg/mL (2.98 µM)	Vero	[1]	
Coxsackievirus B6	CPE	1.08 µg/mL (2.61 µM)	Vero	[1]	
Saucerneol	EV71, CVA16, CVB3	CPE	>80% inhibition at 2 µg/mL	Vero	[2]
Rupintrivir	Human Rhinovirus (mean)	Cell Protection	0.023 µM	H1-HeLa, MRC-5	[3]
Enterovirus 71	Protease Inhibition	IC50: 2.3 µM	-	[4]	
Coxsackievirus B3	CPE	EC50: 0.12 - 0.18 µM	-	[5]	
Pleconaril	Enterovirus (various strains)	CPE	IC50: 0.001 - 1.05 µM	Various	
Enterovirus 71	CPE	EC50: 11 - 15 µM	RD	[6]	

Coxsackievirus B3 (Nancy)	Virus Yield Reduction	IC50: >20 µM	-	[7]
Ribavirin	Enterovirus 71	CPE	IC50: 65 µg/mL (266.16 µM)	RD, SK-N-SH, N18
Coxsackievirus B3	Virus Yield Reduction	Significant reduction at 25 µg/mL	Human Myocardial Fibroblasts	[8]

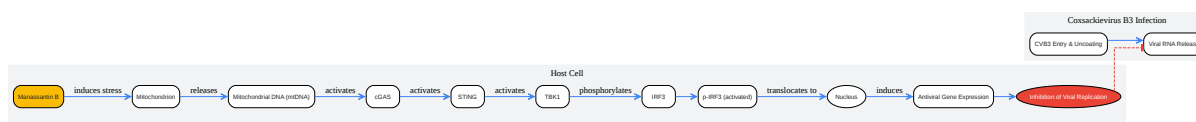
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are key indicators of a drug's potency. A lower value indicates higher potency. Conversion from µg/mL to µM for **Manassantin B** is based on a molar mass of approximately 414.4 g/mol. Direct comparison of efficacy should be made with caution due to variations in experimental conditions, including specific viral strains, cell lines, and assay methodologies.

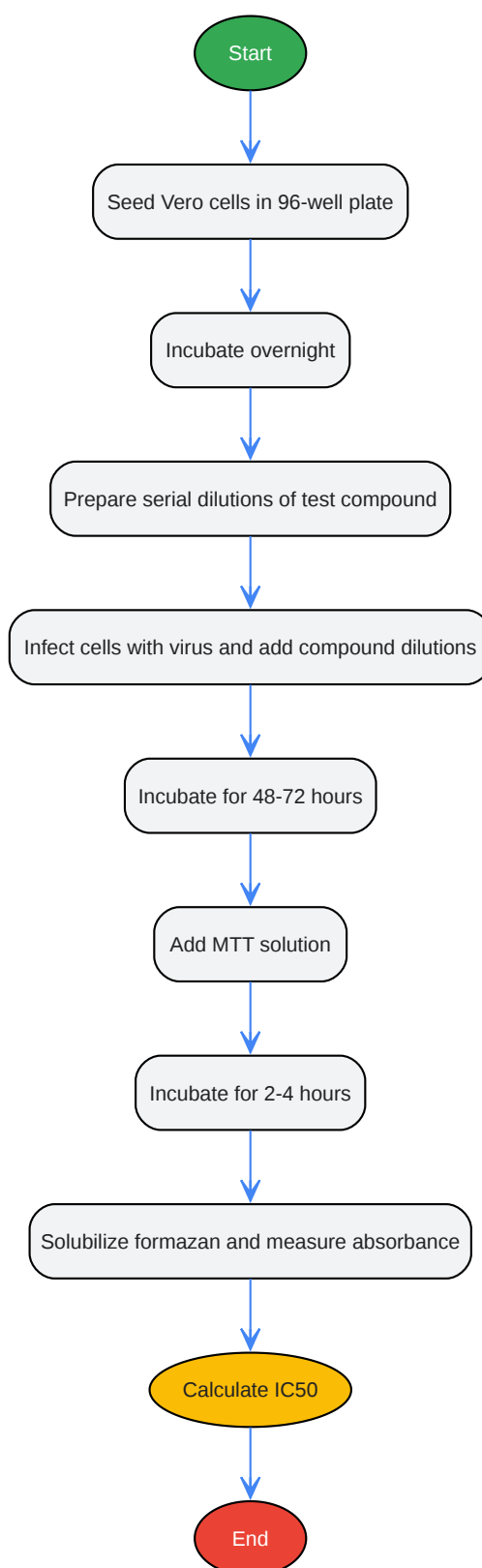
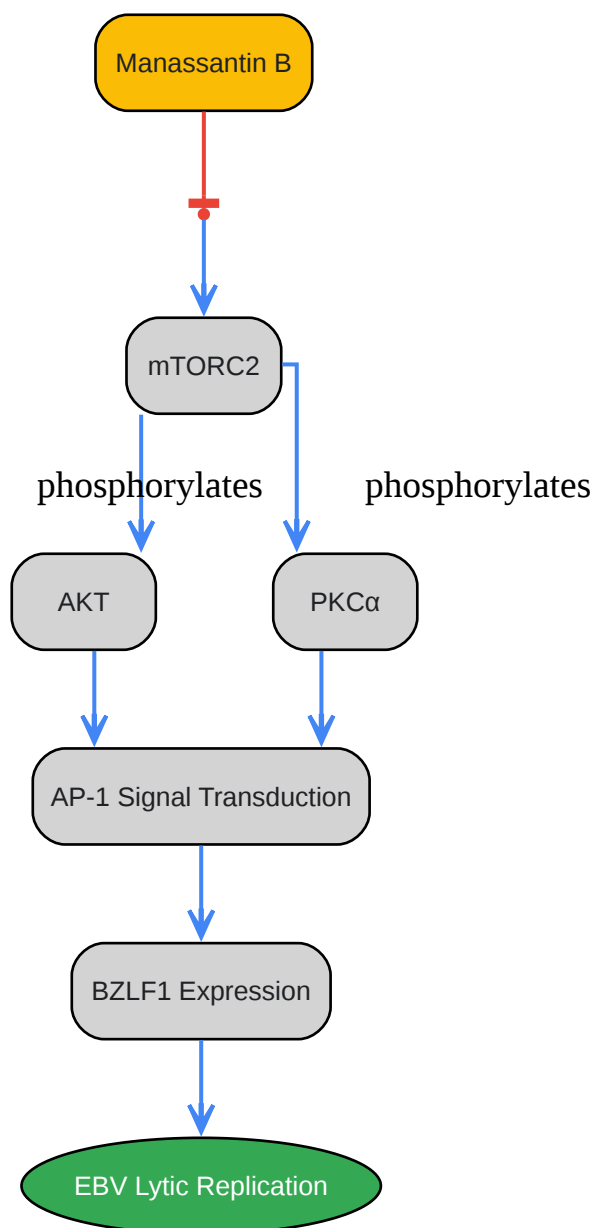
Mechanisms of Antiviral Action

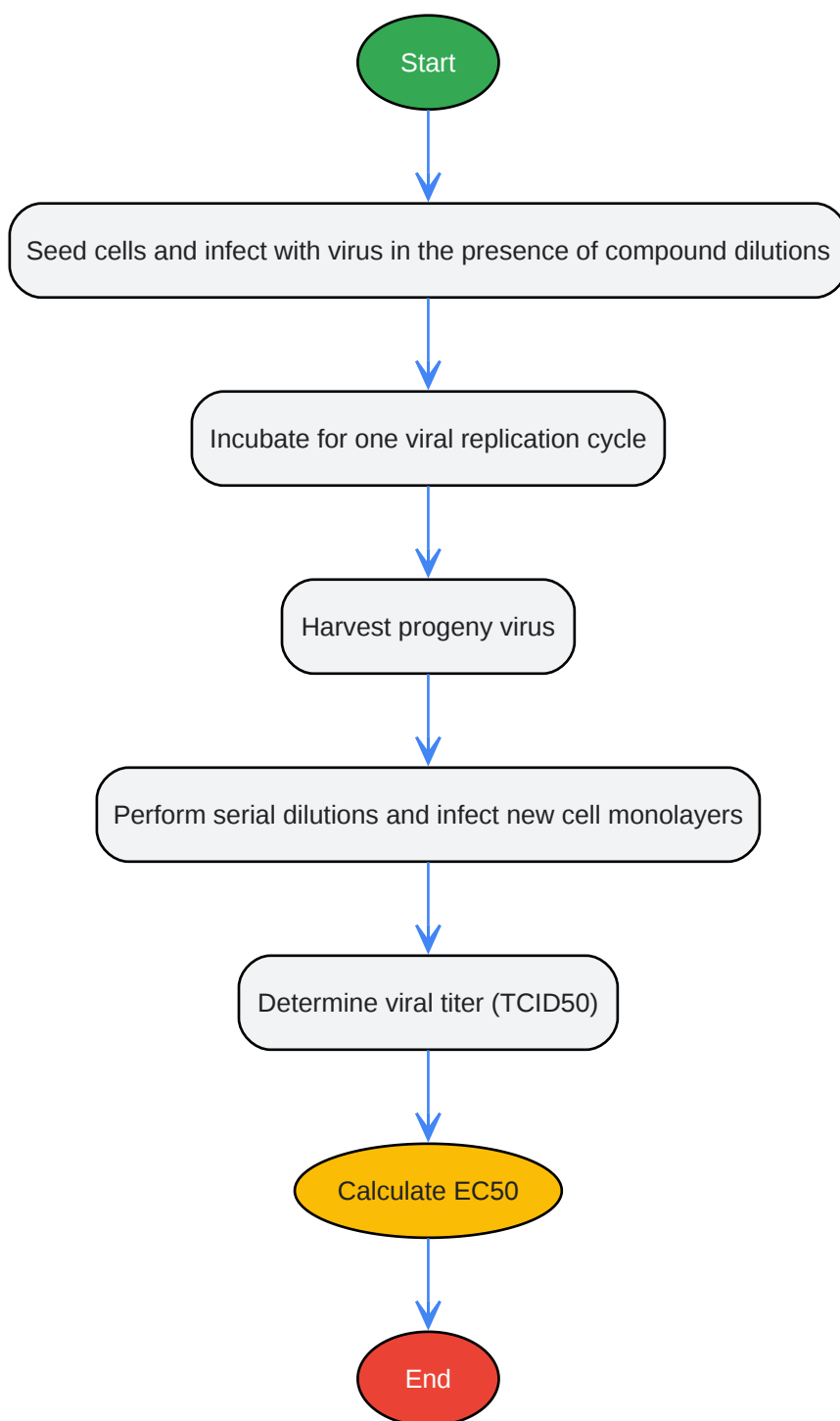
Manassantin B exerts its antiviral effects through distinct mechanisms depending on the virus.

Inhibition of Coxsackievirus B3 via STING Pathway Activation

Against Coxsackievirus B3, **Manassantin B**'s primary mechanism involves the activation of the STING (Stimulator of Interferon Genes) signaling pathway. This innate immune pathway is crucial for detecting cytosolic DNA and triggering an antiviral response. **Manassantin B** is proposed to induce mitochondrial stress, leading to the release of mitochondrial DNA (mtDNA) into the cytoplasm. This cytosolic mtDNA is then detected by cGAS (cyclic GMP-AMP synthase), which in turn activates STING. Activated STING then recruits and activates TBK1 (TANK-binding kinase 1), leading to the phosphorylation and activation of the transcription factor IRF3 (interferon regulatory factor 3). Activated IRF3 translocates to the nucleus and induces the expression of type I interferons and other antiviral genes, ultimately inhibiting viral replication.







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